molecular formula C13H10ClN3O B1426900 5-(4-Chloro-3-ethylphenoxy)pyrazine-2-carbonitrile CAS No. 1394791-54-8

5-(4-Chloro-3-ethylphenoxy)pyrazine-2-carbonitrile

Cat. No.: B1426900
CAS No.: 1394791-54-8
M. Wt: 259.69 g/mol
InChI Key: SZHAXDZXCAXPJB-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-ethylphenoxy)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C13H10ClN3O and a molecular weight of 259.69 g/mol . It is known for its unique structure, which includes a pyrazine ring substituted with a 4-chloro-3-ethylphenoxy group and a carbonitrile group. This compound has various applications in scientific research and industry due to its distinct chemical properties.

Preparation Methods

The synthesis of 5-(4-Chloro-3-ethylphenoxy)pyrazine-2-carbonitrile typically involves the reaction of 4-chloro-3-ethylphenol with pyrazine-2-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(4-Chloro-3-ethylphenoxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

5-(4-Chloro-3-ethylphenoxy)pyrazine-2-carbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-ethylphenoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

5-(4-Chloro-3-ethylphenoxy)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-(4-chloro-3-ethylphenoxy)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-2-9-5-11(3-4-12(9)14)18-13-8-16-10(6-15)7-17-13/h3-5,7-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHAXDZXCAXPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OC2=NC=C(N=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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